molecular formula C11H10ClNO3 B2466568 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 882081-26-7

1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B2466568
CAS No.: 882081-26-7
M. Wt: 239.66
InChI Key: LWJIQUAXZJZXBX-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by the presence of a pyrrolidine ring substituted with a 5-chloro-2-methoxyphenyl group. Pyrrolidine-2,5-diones are known for their versatile applications in medicinal chemistry due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the 5-chloro-2-methoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloro-2-methoxybenzaldehyde with an amine and a suitable dione precursor can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(5-Chloro-2-methoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which imparts specific chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-16-9-3-2-7(12)6-8(9)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJIQUAXZJZXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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